molecular formula C13H13ClN2O2 B2694860 3-Chloro-N-(4-cyanooxan-4-YL)benzamide CAS No. 1368980-12-4

3-Chloro-N-(4-cyanooxan-4-YL)benzamide

Cat. No.: B2694860
CAS No.: 1368980-12-4
M. Wt: 264.71
InChI Key: ACZNNQRPGYZBAR-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. They are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The synthesis of benzamides involves the reaction of carboxylic acids and amines at high temperatures . This reaction is usually incompatible with most functionalized molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical methods. For benzamides, these properties can be analyzed using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .

Scientific Research Applications

Anti-Tubercular Activity

A novel series of derivatives, structurally related to 3-Chloro-N-(4-cyanooxan-4-yl)benzamide, were synthesized and evaluated for their anti-tubercular activity. These compounds, created using ultrasound-assisted synthesis, demonstrated promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting an IC50 value of less than 1 µg/mL. Additionally, the synthesized compounds were tested for cytotoxicity and found to be non-cytotoxic to the human cancer cell line HeLa, indicating their safety. Molecular docking studies suggested that certain derivatives are highly active, attributing to their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Melanoma Cytotoxicity

Research on benzamide derivatives, including those structurally related to this compound, has shown potential in targeting melanotic melanoma. These compounds have been explored for their cytotoxic effects and as agents for scintigraphic imaging in nuclear medicine. Certain benzamide conjugates displayed enhanced toxicity against melanoma cells compared to standard cytostatics, supporting the concept of targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Colorimetric Sensing of Fluoride Anions

A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their application in colorimetric sensing. One compound exhibited a significant color change in response to fluoride ions, indicating its utility in naked-eye detection of these anions in solutions. This sensing mechanism, attributed to a deprotonation-enhanced intramolecular charge transfer, underscores the versatility of benzamide derivatives in chemical sensing applications (Younes et al., 2020).

Insecticidal Activity

Another research focus is the insecticidal potential of compounds derived from this compound. Studies have demonstrated that certain synthesized derivatives exhibit significant activity against the cotton leaf worm, highlighting the potential for developing new insecticides based on benzamide chemistry (Mohamed et al., 2020).

Future Directions

Benzamides have been identified as a priority area of research in the pharmaceutical industry . They are found in the structures of potential drug compounds and are used widely in various industries . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

Properties

IUPAC Name

3-chloro-N-(4-cyanooxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c14-11-3-1-2-10(8-11)12(17)16-13(9-15)4-6-18-7-5-13/h1-3,8H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZNNQRPGYZBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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